molecular formula C15H12FN3O B5133241 1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea

1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea

Cat. No.: B5133241
M. Wt: 269.27 g/mol
InChI Key: AZLIIDMHSJROQQ-UHFFFAOYSA-N
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Description

1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea is an organic compound that features a urea linkage between a cyanomethyl-substituted phenyl ring and a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 4-(cyanomethyl)aniline with 4-fluorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile and urea groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea is unique due to its specific combination of a cyanomethyl group and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-12-3-7-14(8-4-12)19-15(20)18-13-5-1-11(2-6-13)9-10-17/h1-8H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIIDMHSJROQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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